molecular formula C11H16ClN3 B1490392 N-Butyl-1H-benzimidazol-2-amine hydrochloride CAS No. 1992047-63-8

N-Butyl-1H-benzimidazol-2-amine hydrochloride

Cat. No. B1490392
CAS RN: 1992047-63-8
M. Wt: 225.72 g/mol
InChI Key: DMLSYUAQEOLJQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Butyl-1H-benzimidazol-2-amine hydrochloride is a derivative of benzimidazole . It has been shown that the presence of a butyl substituent in the N position does not significantly affect the conjugation and structural organization of benzimidazole .


Molecular Structure Analysis

The optimized molecular parameters of N-Butyl-1H-benzimidazol-2-amine were performed by the DFT/B3LYP method with 6-311++G (d,p) basis set . The non-covalent interactions within the compound were also analyzed by the AIM, RDG, ELF, and LOL topological methods .

Scientific Research Applications

Antibacterial Agents

N-Butyl-1H-benzimidazol-2-amine has been reported to be a component in potent antibacterial agents. Derivatives of this compound have shown significant activity against resistant organisms, including methicillin and vancomycin-resistant S. aureus .

Antimicrobial Activity

Synthesized derivatives of N-Butyl-1H-benzimidazol-2-amine have been studied for their antimicrobial activity, with some showing promising results against various bacterial strains .

Proteomics Research

This compound is available for purchase as a biochemical for proteomics research, indicating its utility in the study of proteins and their functions .

TRPC Channel Blocker

M-084 hydrochloride is known to block TRPC4/5 channels, which are potential targets for treating conditions like depression and anxiety. It also weakly blocks TRPC3 channels and exhibits rapid antidepressant and anxiolytic effects in vivo .

Structural Stabilization in Chemistry

The structure of N-Butyl-1H-benzimidazole is stabilized by strong intramolecular interactions, which has been analyzed using various topological methods. This property could be significant in the design of stable molecular structures for various applications .

properties

IUPAC Name

N-butyl-1H-benzimidazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3.ClH/c1-2-3-8-12-11-13-9-6-4-5-7-10(9)14-11;/h4-7H,2-3,8H2,1H3,(H2,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLSYUAQEOLJQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=CC=CC=C2N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Butyl-1H-benzimidazol-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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